molecular formula C20H39NO2 B12668335 Einecs 298-621-7 CAS No. 93820-42-9

Einecs 298-621-7

Cat. No.: B12668335
CAS No.: 93820-42-9
M. Wt: 325.5 g/mol
InChI Key: IFULUQJGKHCQGY-UHFFFAOYSA-N
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Description

Einecs 298-621-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.

Chemical Reactions Analysis

Einecs 298-621-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 298-621-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in biochemical assays and studies. In medicine, it is investigated for its potential therapeutic properties. Industrially, it is utilized in the production of various chemical products .

Mechanism of Action

The mechanism of action of Einecs 298-621-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Einecs 298-621-7 can be compared with other similar compounds listed in the EINECS inventory. These compounds share some structural and functional similarities but differ in their specific properties and applications. Some similar compounds include those with similar molecular formulas and chemical structures .

Properties

CAS No.

93820-42-9

Molecular Formula

C20H39NO2

Molecular Weight

325.5 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;6-methylheptanoic acid

InChI

InChI=1S/C12H23N.C8H16O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)5-3-4-6-8(9)10/h11-13H,1-10H2;7H,3-6H2,1-2H3,(H,9,10)

InChI Key

IFULUQJGKHCQGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCC(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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